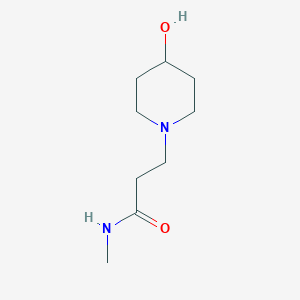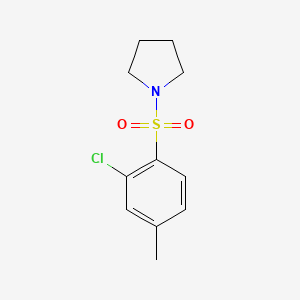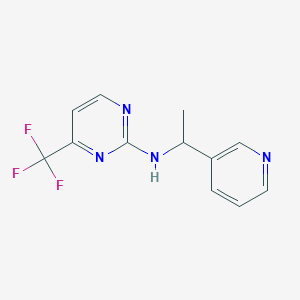
N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various hematological malignancies. This compound belongs to the class of pyrimidine derivatives and has a molecular weight of 365.4 g/mol.
作用機序
N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine exerts its anti-tumor activity by selectively inhibiting BTK and ITK, which are involved in the B-cell receptor (BCR) and T-cell receptor (TCR) signaling pathways, respectively. By blocking these pathways, N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine prevents the activation and proliferation of malignant B-cells and T-cells, leading to their apoptosis.
Biochemical and Physiological Effects:
N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine has been shown to selectively inhibit BTK and ITK without affecting other kinases in the same family. This selectivity reduces the potential for off-target effects and toxicity, making N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine a promising therapeutic agent. In addition, N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine has been shown to penetrate the blood-brain barrier, which may make it useful for the treatment of central nervous system (CNS) malignancies.
実験室実験の利点と制限
One of the advantages of N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine is its selectivity for BTK and ITK, which reduces the potential for off-target effects and toxicity. However, one limitation of N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
There are several future directions for the development of N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine as a therapeutic agent. One potential direction is the combination of N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine with other targeted therapies or chemotherapy agents to enhance its anti-tumor activity. Another direction is the evaluation of N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine in clinical trials for the treatment of hematological malignancies and CNS malignancies. Furthermore, the development of more soluble analogs of N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine may improve its bioavailability and expand its use in experimental settings.
合成法
The synthesis of N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine involves a multi-step process that starts with the reaction of 3-bromopyridine with 2-aminopyrimidine to produce N-(3-pyridinyl)pyrimidin-2-amine. This intermediate is then reacted with 3-chloropropyltrifluoromethyl ketone in the presence of a base to yield the final product, N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine.
科学的研究の応用
N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine has been extensively studied for its potential use in the treatment of hematological malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine inhibits the activity of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are key enzymes involved in the signaling pathways that promote the survival and proliferation of malignant B-cells.
特性
IUPAC Name |
N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4/c1-8(9-3-2-5-16-7-9)18-11-17-6-4-10(19-11)12(13,14)15/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKJCSRALIAQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid](/img/structure/B7567799.png)
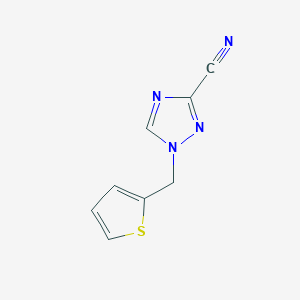
![2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567816.png)
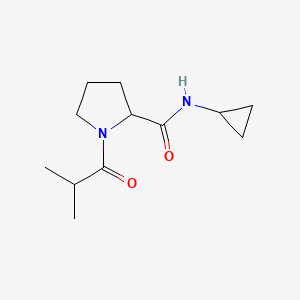
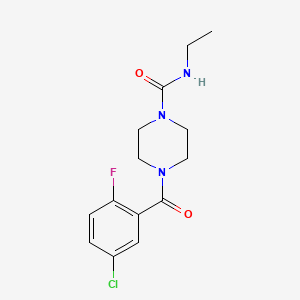
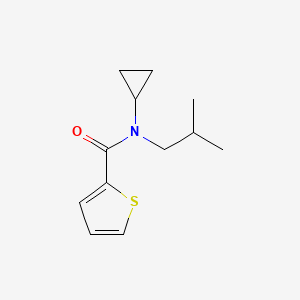
![2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B7567833.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine](/img/structure/B7567839.png)
![N-[2-(cyclohexen-1-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7567848.png)
![5,6-dimethyl-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567863.png)
![2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7567869.png)
